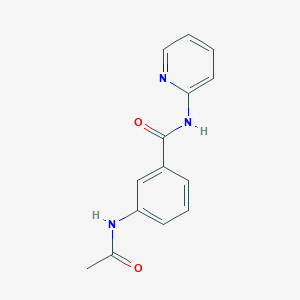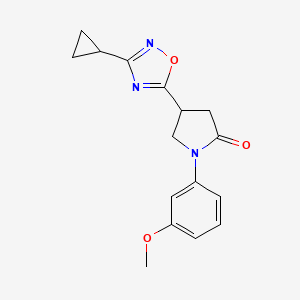![molecular formula C14H7Cl2FN2OS B14139246 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 912770-36-6](/img/structure/B14139246.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, have potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the BAK protein, which plays a crucial role in the apoptosis pathway. By binding to and activating BAK, the compound induces programmed cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:
- 4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
- 6-methylbenzo[d]thiazol-2-yl)acetamide
- 4,6-dichlorobenzo[d]thiazol-2-amine
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
CAS No. |
912770-36-6 |
|---|---|
Molecular Formula |
C14H7Cl2FN2OS |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-9(16)12-11(8)18-14(21-12)19-13(20)7-3-1-2-4-10(7)17/h1-6H,(H,18,19,20) |
InChI Key |
QEZHRDVBVVVQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)


![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)




![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)

